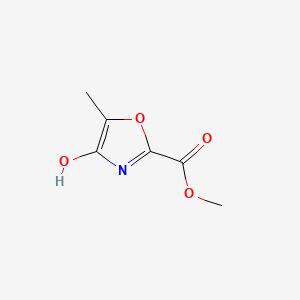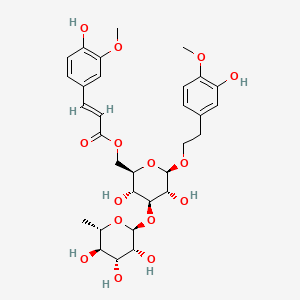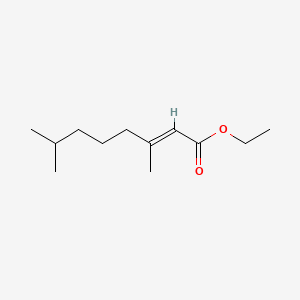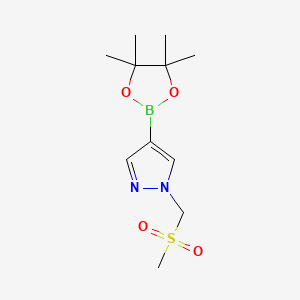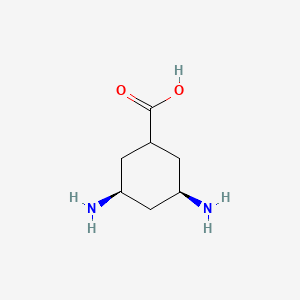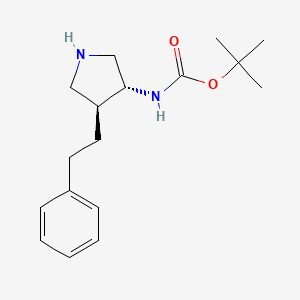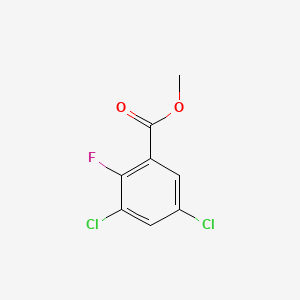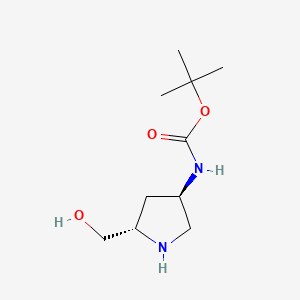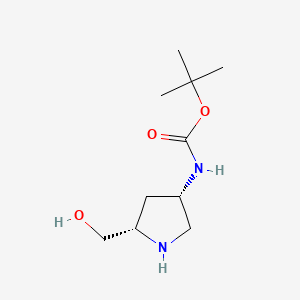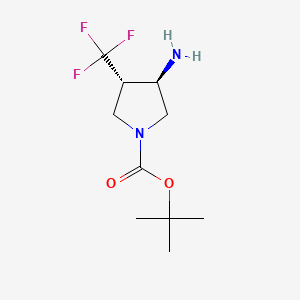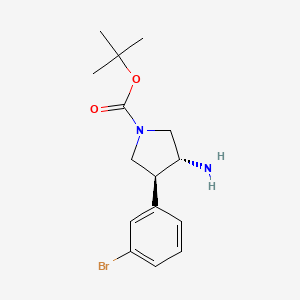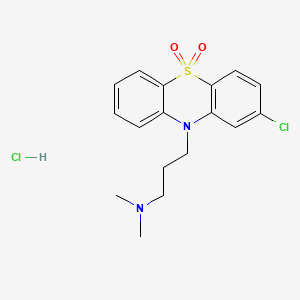
Chlorpromazine Sulfone Hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Chlorpromazine Sulfone Hydrochloride is a derivative of Chlorpromazine, a well-known antipsychotic medication. Chlorpromazine itself is a phenothiazine antipsychotic used primarily to treat psychotic disorders such as schizophrenia. This compound retains many of the pharmacological properties of its parent compound but has distinct chemical and physical characteristics that make it a subject of interest in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Chlorpromazine Sulfone Hydrochloride typically involves the oxidation of Chlorpromazine. One common method is the use of strong oxidizing agents such as hydrogen peroxide or peracids to convert Chlorpromazine to its sulfone derivative. The reaction conditions often require controlled temperatures and pH levels to ensure the selective oxidation of the sulfur atom in the phenothiazine ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade oxidizing agents and reactors designed to handle large volumes of reactants. The product is then purified through crystallization or other separation techniques to achieve the desired purity levels.
化学反应分析
Types of Reactions
Chlorpromazine Sulfone Hydrochloride undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfoxides and other oxidized derivatives.
Reduction: Reduction reactions can revert the sulfone back to its parent compound or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or sulfur atoms, leading to a variety of substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, and other strong oxidizing agents.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfonates.
Reduction: Chlorpromazine, reduced phenothiazine derivatives.
Substitution: Substituted phenothiazines with various functional groups.
科学研究应用
Chlorpromazine Sulfone Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying oxidation and reduction reactions.
Biology: Investigated for its effects on cellular processes and its potential as a tool for studying cell signaling pathways.
Medicine: Explored for its pharmacological properties, including its potential use as an antipsychotic and its effects on neurotransmitter systems.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control processes.
作用机制
The mechanism of action of Chlorpromazine Sulfone Hydrochloride is similar to that of Chlorpromazine. It primarily acts as a dopamine antagonist, blocking dopamine receptors in the brain. This action helps to alleviate symptoms of psychosis by reducing dopaminergic activity. Additionally, it has antiserotonergic and antihistaminergic properties, contributing to its overall pharmacological profile.
相似化合物的比较
Similar Compounds
Chlorpromazine: The parent compound, widely used as an antipsychotic.
Haloperidol: Another antipsychotic with a different chemical structure but similar therapeutic effects.
Risperidone: A newer antipsychotic with fewer side effects compared to Chlorpromazine.
Uniqueness
Chlorpromazine Sulfone Hydrochloride is unique due to its sulfone group, which imparts different chemical and physical properties compared to its parent compound. This uniqueness makes it valuable for specific research applications and potential therapeutic uses.
属性
IUPAC Name |
3-(2-chloro-5,5-dioxophenothiazin-10-yl)-N,N-dimethylpropan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O2S.ClH/c1-19(2)10-5-11-20-14-6-3-4-7-16(14)23(21,22)17-9-8-13(18)12-15(17)20;/h3-4,6-9,12H,5,10-11H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IANTWWZPQFMOTD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1C2=CC=CC=C2S(=O)(=O)C3=C1C=C(C=C3)Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20Cl2N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(R)-[1-(Chloromethyl)propyl]benzene](/img/structure/B568936.png)

